molecular formula C13H14Cl2N2O B2729671 1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]prop-2-en-1-one CAS No. 2396580-34-8

1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2729671
CAS No.: 2396580-34-8
M. Wt: 285.17
InChI Key: YEVIVKLHUVEQBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Properties

IUPAC Name

1-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O/c1-2-13(18)17-7-5-16(6-8-17)10-3-4-11(14)12(15)9-10/h2-4,9H,1,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVIVKLHUVEQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]prop-2-en-1-one typically involves the reaction of 3,4-dichloroaniline with piperazine, followed by the introduction of a prop-2-en-1-one moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of new piperazine derivatives.

    Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction, and bromine or chlorine for substitution reactions. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions include various substituted piperazines, ketones, carboxylic acids, and amines.

Scientific Research Applications

1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the body, leading to the modulation of signaling pathways. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

    1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: This compound has similar structural features but differs in its biological activities and applications.

    Aripiprazole: A well-known antipsychotic drug that contains a piperazine moiety, but with different substituents and therapeutic uses.

    Indole derivatives: These compounds also exhibit a wide range of biological activities and are used in various therapeutic applications.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it a valuable compound for research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.